OMEGA;Octanoyl-N-methylglucamide;N-Methyl-N-octanoyl-D-glucamine

Description

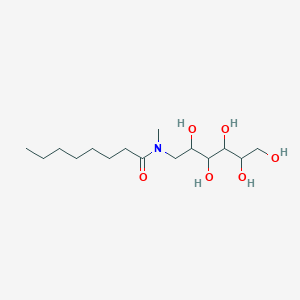

OMEGA, also known as Mega-8, is a non-ionic surfactant belonging to the glucamide class. Its systematic name is N-Methyl-N-octanoyl-D-glucamine, with the molecular formula C₁₅H₃₁NO₆ and a molecular weight of 321.41 g/mol . Structurally, it consists of a D-glucamine backbone (a sugar alcohol derived from glucose) modified with an N-methyl group and an octanoyl (C8) fatty acid chain linked via an amide bond . This amphiphilic structure enables OMEGA to solubilize hydrophobic compounds in aqueous environments, making it widely used in biochemistry for membrane protein extraction, lipid bilayer studies, and as a mild detergent in pharmaceutical formulations .

Properties

IUPAC Name |

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWGZAXBCCNRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation Method

Reaction Mechanism and Steps

The catalytic hydrogenation method, described in the Chinese patent CN101863793A, involves a three-step process:

- Glucose Methylamine Formation : Anhydrous glucose reacts with methylamine in an alcoholic solvent (e.g., ethanol) at 10–40°C under nitrogen protection.

- Catalytic Reduction : The intermediate is hydrogenated using a Ni-Cu/TiO₂ catalyst (mass ratio Ni:Cu:TiO₂ = 0.7–1:0.6–0.8:0.3–0.5) at 50–80°C.

- Amidation : The resulting N-methylglucamine reacts with octanoyl methyl ester in the presence of a base catalyst (e.g., sodium carbonate) at 50–80°C.

Optimization Strategies

- Catalyst Composition : A Ni-Cu/TiO₂ catalyst with a 1:0.8:0.5 mass ratio achieved 85% yield in pilot trials.

- Solvent Selection : Ethanol and propylene glycol mixtures improved reactant solubility, reducing reaction time by 30%.

- Temperature Control : Maintaining the amidation step at 70°C minimized side reactions, enhancing product purity.

Table 1: Key Reaction Conditions for Catalytic Hydrogenation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–80°C | ↑ 15–20% |

| Catalyst Loading | 2–20% of glucose | ↑ 10% at 15% |

| Methylamine:Glucose Ratio | 1.2–1.5:1 | Maximizes intermediate formation |

Mixed Anhydride Synthesis

Methodology from Europe PMC

The Europe PMC protocol employs a mixed anhydride intermediate, synthesized using ethyl chloroformate and pyridine:

- Mixed Anhydride Formation : Octanoic acid reacts with ethyl chloroformate in diethyl ether at 0°C.

- Amidation : The anhydride is coupled with N-methylglucamine in methanol at 50°C, followed by crystallization.

Yield and Scalability

- Yield : 80–90% after recrystallization from methanol/diethyl ether.

- Scalability : The method is suitable for batch processing up to 1 kg scale, with a 24-hour total reaction time.

Table 2: Mixed Anhydride Method Performance

| Parameter | Value | Note |

|---|---|---|

| Reaction Time | 2–3 hours | Excluding crystallization |

| Purity Post-Recrystallization | >98% | HPLC analysis |

| Solvent Recovery | 90% efficiency | Rotary evaporation |

High-Catalyst Alkaline Process

US Patent 5338486 Approach

This method, optimized for industrial production, uses high concentrations of phosphate or carbonate catalysts (e.g., trisodium phosphate) to accelerate the amidation:

- Reagent Mixing : N-methylglucamine and coconut methyl ester (as an octanoyl source) are combined in ethanol.

- Catalytic Reaction : Trisodium phosphate (5–10% w/w) is added, and the mixture is heated to 130–140°C under reflux.

Advantages Over Traditional Methods

- Reduced Reaction Time : 2–6 hours vs. 12–24 hours in non-catalytic methods.

- Byproduct Mitigation : Alkaline catalysts suppress ester hydrolysis, improving yield by 12–15%.

Table 3: Comparison of Catalytic Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Ni-Cu/TiO₂ | 50–80 | 85 |

| Mixed Anhydride | Pyridine | 50 | 90 |

| High-Catalyst Alkaline | Trisodium Phosphate | 130–140 | 88 |

Chemical Reactions Analysis

Method 1: Mixed Anhydride Reaction

-

Reactants : N-Methyl-D-glucamine + octanoic acid (or its activated ester).

-

Procedure :

Method 2: Direct Acylation

-

Reactants : N-Methyl-D-glucamine + octanoyl chloride.

-

Conditions : Room temperature, inert atmosphere.

-

Outcome : Forms the amide bond through nucleophilic substitution.

Key Reaction Equation:

Stability and Reactivity

Octanoyl-N-methylglucamide exhibits remarkable stability under diverse conditions:

pH Stability

-

Remains non-ionic across a broad pH range (3–12) due to its secondary amide group .

-

Compatible with buffers containing heavy-metal ions (e.g., Mg²⁺, Ca²⁺) .

Thermal Stability

Chemical Compatibility

-

Does not interfere with UV absorbance at 280 nm, making it suitable for protein assays .

-

Stable in solutions containing up to 10% organic solvents (e.g., methanol) .

Protein Solubilization

-

Mechanism : The hydrophobic octanoyl tail () integrates into lipid bilayers, while the hydrophilic glucamine head maintains water solubility .

-

Efficiency : Comparable to octyl glucoside in reconstituting HLA-A,B,C membrane proteins (Fig. 3 in ).

Reconstitution of Membrane Proteins

-

Protocol :

-

Performance : Retains antigenic properties of reconstituted proteins, as shown by antibody-binding assays .

Comparison with Other Detergents

| Detergent | CMC (mM) | Aggregation Number | Protein Denaturation Risk |

|---|---|---|---|

| Octanoyl-N-methylglucamide | 15–20 | 50–70 | Low |

| Triton X-100 | 0.2–0.3 | 100–150 | Moderate |

| SDS | 8–10 | 60–80 | High |

| Data aggregated from . |

Degradation and Byproducts

Scientific Research Applications

N-Octanoyl-N-methylglucamine, also known as OMEGA, Octanoyl-N-methylglucamide, or N-Methyl-N-octanoyl-D-glucamine, is a non-ionic surfactant with various applications in biochemistry and biotechnology . It is valued for its ability to solubilize and stabilize membrane proteins and lipids .

Applications

- Solubilizing agent: N-Octanoyl-N-methylglucamine is utilized for solubilizing membrane proteins . N-D-Gluco-N-methylalkanamide detergents, including OMEGA, exhibit high solubilizing power and non-denaturing properties, making them valuable reagents for membrane research . Concentrations as high as 20% (w/v) can be used without denaturing membrane proteins .

- Surfactant: It acts as a detergent or surfactant in biochemical and biotechnological applications . N-alkyl polyhydroxy amines, including N-methylglucamine derivatives, are useful as surfactants for laundry detergents .

- Antileishmanial Activity: A 1:3 Sb–N-octanoyl-N-methylglucamide complex (SbL8) in water has shown improved bioavailability of antimony (Sb) in mice when administered orally, compared to Glucantime . The oral formulation of this complex exhibited antileishmanial activity in a murine model of visceral leishmaniasis and delivered Sb to the liver, the main site of infection .

- MRI Contrast Agents: N-Octanoyl-N-methylglucamine can be used in gadolinium(III) complexes incorporated into liposomes as potential MRI contrast agents .

- Reagent in Chemical Synthesis: N-alkyl polyhydroxy amines, such as N-methylglucamine, are used to prepare fatty acid derivatives useful as surfactants .

Properties

N-Octanoyl-N-methylglucamine is soluble in water (10%) . N-D-gluco-N-methylalkanamides are compatible with all tested buffers, and their solubility is not affected by heavy-metal salts . These detergents are non-ionic over a wide pH range due to the secondary amide function .

Comparative Studies

N-D-Gluco-N-methylalkanamide detergents, including OMEGA, have been compared with commonly used non-ionic detergents in biochemical studies . MEGA-9 and MEGA-10 were as effective as octyl glucoside, sodium cholate, and Nonidet P40 in releasing antigenically active membrane proteins . However, OMEGA was less effective, likely due to its shorter alkyl chain . MEGA-10 proved more effective than Nonidet P40, Triton X-100, and Brij-96 in releasing membrane proteins in sodium dodecyl sulphate/polyacrylamide-gel electrophoresis .

Caution

Mechanism of Action

The primary mechanism by which Octanoyl-N-methylglucamide exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic molecules. This property is particularly useful in the solubilization of membrane proteins, where it interacts with the lipid bilayer to extract and stabilize the proteins without denaturing them .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

(See Section 2.1 for table.)

Table 2. Application-Specific Properties

| Property | OMEGA | N-Octylglucamine | N-Methylglucamine |

|---|---|---|---|

| CMC (estimated) | 20–25 mM | 6–8 mM | N/A |

| Solubility in Water | High | Moderate | Very High |

| Preferred Use Cases | Membrane studies | Drug delivery | Contrast agents |

Biological Activity

OMEGA; Octanoyl-N-methylglucamide; N-Methyl-N-octanoyl-D-glucamine is a surfactant known for its unique properties that facilitate the solubilization of membrane proteins. This compound belongs to a class of non-ionic detergents, which are essential in biochemical applications, particularly in the study of membrane proteins and their interactions.

- Molecular Formula: C15H31NO6

- Molecular Weight: 321.414 g/mol

- Solubility: Soluble in water (10%)

- Melting Point: 80°C to 90°C

The biological activity of OMEGA is primarily attributed to its ability to solubilize membrane proteins without denaturing them. This property is crucial for maintaining the functionality of proteins during experimental procedures. The secondary amide function allows it to remain non-ionic across a wide pH range, making it compatible with various biochemical assays.

Biological Applications

OMEGA has been utilized in several studies focusing on membrane protein solubilization and characterization:

- Protein Solubilization : Studies have shown that OMEGA can effectively solubilize plasma membranes, allowing for the extraction and analysis of membrane proteins. It has been compared with other detergents such as octyl glucoside and sodium cholate, demonstrating comparable efficacy in releasing antigenically active membrane proteins .

- Compatibility with Buffers : The compound has been found to be compatible with all tested buffers and does not interfere with the monitoring of proteins at 280 nm, which is critical for spectrophotometric analyses .

- Use in Liposomal Formulations : OMEGA has been incorporated into liposomal formulations, enhancing the stability and delivery of therapeutic agents, particularly in magnetic resonance imaging (MRI) applications .

Study 1: Membrane Protein Extraction

In a comparative study, OMEGA was evaluated alongside other non-ionic detergents for its ability to extract membrane proteins from human plasma membranes. The results indicated that OMEGA facilitated the release of proteins while preserving their antigenicity, making it an effective choice for biochemical applications .

Study 2: Gadolinium Complexes in MRI

Research on gadolinium(III) complexes with N-octanoyl-N-methylglucamine showed promising results as MRI contrast agents. These complexes exhibited high relaxivity, making them suitable for various imaging applications. The incorporation of OMEGA into liposomes significantly improved the vesicle's zeta potential and stability .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H31NO6 |

| Molecular Weight | 321.414 g/mol |

| Melting Point | 80°C to 90°C |

| Solubility | Soluble in water (10%) |

| Application | Findings |

|---|---|

| Membrane Protein Solubilization | Comparable efficacy to octyl glucoside |

| MRI Contrast Agent | High relaxivity observed |

Q & A

Q. What are the established synthetic routes for Octanoyl-N-methylglucamide (OMEGA), and how do reaction conditions influence yield and purity?

Methodological Answer: OMEGA is synthesized via acylation of N-methyl-D-glucamine with octanoyl chloride. Key steps include:

- Reagent Preparation : Activation of octanoic acid using thionyl chloride or oxalyl chloride to form octanoyl chloride .

- Coupling Reaction : Reacting octanoyl chloride with N-methyl-D-glucamine in anhydrous solvents (e.g., dichloromethane) under controlled pH (neutral to slightly basic) to avoid hydrolysis .

- Purification : Column chromatography or recrystallization to isolate OMEGA, with purity ≥98% confirmed by HPLC .

Q. Table 1: Reaction Conditions and Outcomes

Q. What analytical techniques are most effective for characterizing OMEGA’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the acyl chain attachment to the glucamine backbone. Key signals include δ 2.2 ppm (CH₂ adjacent to carbonyl) and δ 3.2–3.8 ppm (glucamine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) assess purity. Retention time: ~12–15 min under isocratic elution (70% methanol/water) .

- Mass Spectrometry (MS) : ESI-MS in positive mode identifies the molecular ion peak at m/z 321.41 (C₁₅H₃₁NO₆) .

Advanced Research Questions

Q. How can researchers optimize OMEGA’s use in membrane protein solubilization while minimizing interference with protein function?

Methodological Answer: OMEGA’s amphiphilic structure enables membrane protein extraction, but its interference with protein activity requires optimization:

- Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy using pyrene as a probe. OMEGA’s CMC (~0.5–1.0 mM) should be below the working concentration to ensure micelle stability .

- Detergent Screening : Compare OMEGA with MEGA-9 or MEGA-10 in solubilization buffers. Use circular dichroism (CD) to monitor protein secondary structure retention .

- Additive Compatibility : Test OMEGA with stabilizing agents (e.g., lipids or glycerol) to reduce denaturation risks .

Q. Table 2: Detergent Performance in Membrane Protein Studies

| Detergent | CMC (mM) | Protein Stability (CD Analysis) | Reference |

|---|---|---|---|

| OMEGA | 0.8 | Moderate | |

| MEGA-9 | 0.3 | High | |

| DDM | 0.17 | High |

Q. What strategies resolve contradictions in OMEGA’s effects observed across different experimental models (e.g., cell membranes vs. artificial lipid bilayers)?

Methodological Answer: Discrepancies often arise from differences in lipid composition and experimental setups:

- Model System Calibration : Use standardized lipid bilayers (e.g., POPC:POPS mixtures) to isolate OMEGA’s interaction mechanisms .

- Dynamic Light Scattering (DLS) : Monitor OMEGA-induced vesicle size changes to quantify membrane disruption thresholds .

- Theoretical Frameworks : Apply the hydrophobic mismatch theory to explain OMEGA’s preferential partitioning into disordered lipid domains .

Q. How can OMEGA be functionalized for targeted drug delivery systems, and what are the critical parameters for successful conjugation?

Methodological Answer:

- Functionalization Routes :

- PEGylation : Attach polyethylene glycol (PEG) to OMEGA’s hydroxyl group via carbodiimide coupling (EDC/NHS chemistry) to enhance biocompatibility .

- Ligand Conjugation : Use maleimide-thiol chemistry to link targeting peptides (e.g., RGD sequences) to OMEGA’s terminal amine .

- Characterization :

Q. What computational approaches predict OMEGA’s behavior in complex biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model OMEGA’s interaction with lipid bilayers using force fields like CHARMM36. Key metrics include lateral diffusion coefficients and lipid tail order parameters .

- Quantitative Structure-Property Relationship (QSPR) : Correlate OMEGA’s octanol-water partition coefficient (logP ≈ 2.5) with its membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.